molecular formula C16H14N2O2S B2799087 2-mercapto-3-(2-methoxybenzyl)quinazolin-4(3H)-one CAS No. 343618-27-9

2-mercapto-3-(2-methoxybenzyl)quinazolin-4(3H)-one

Cat. No.: B2799087
CAS No.: 343618-27-9
M. Wt: 298.36
InChI Key: VACPJKGZPPGKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-mercapto-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.36. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Insights Quinazoline derivatives are highlighted for their significant role in medicinal chemistry, attributed to their presence in numerous natural alkaloids and their ability to bind to various biological targets. These compounds are synthesized and modified to enhance their biological activity against a spectrum of diseases. Quinazoline-4(3H)-ones, including 2-mercapto-3-(2-methoxybenzyl) variants, are of particular interest for their potential applications in developing new antimicrobial agents to combat antibiotic resistance. The structural stability of the quinazolinone nucleus allows for diverse chemical modifications, aiming to improve bioavailability and therapeutic efficacy (Tiwary et al., 2016).

Anticancer Potential Quinazoline derivatives have been extensively studied for their anticancer properties, with a focus on their ability to inhibit key proteins involved in cancer cell proliferation. Research on quinazoline derivatives has shown promising results in targeting various cancer pathways, indicating their potential as anticancer agents. The quinazoline core structure, when modified with different functional groups, demonstrates significant bioactivity against a range of cancer cell lines, suggesting the feasibility of developing novel quinazoline-based anticancer drugs (Ravez et al., 2015).

Optoelectronic Applications Beyond medicinal chemistry, quinazoline derivatives have been explored for their potential in optoelectronic applications. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has been identified as a promising approach for developing novel materials for electronic devices. This research area highlights the versatility of quinazoline derivatives, demonstrating their utility not only in pharmacology but also in materials science, particularly for the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic components (Lipunova et al., 2018).

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-14-9-5-2-6-11(14)10-18-15(19)12-7-3-4-8-13(12)17-16(18)21/h2-9H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACPJKGZPPGKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326252
Record name 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

343618-27-9
Record name 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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